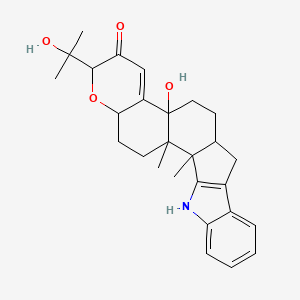![molecular formula C10H17NO3 B1203358 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID CAS No. 59178-92-6](/img/structure/B1203358.png)
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol It is characterized by the presence of a hexanoic acid backbone with an amino group substituted by a 2-methyl-1-oxoallyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID typically involves the reaction of hexanoic acid with an appropriate amine derivative. One common method involves the use of 2-methyl-1-oxoallyl chloride, which reacts with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-METHYL-1-OXO-2-PROPENYL)AMINO]HEXANOIC ACID
- 2-AMINO-6-(METHYLTHIO)HEXANOIC ACID
Uniqueness
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID is unique due to its specific structural features, such as the 2-methyl-1-oxoallyl moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specialized applications .
Properties
CAS No. |
59178-92-6 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(2-methylprop-2-enoylamino)hexanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-8(2)10(14)11-7-5-3-4-6-9(12)13/h1,3-7H2,2H3,(H,11,14)(H,12,13) |
InChI Key |
FSFFIYOYBDBDMQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C(=O)NCCCCCC(=O)O |
Key on ui other cas no. |
59178-92-6 |
Synonyms |
6-(methacryloylamino)hexanoic acid 6-methacrylamidohexanoic acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
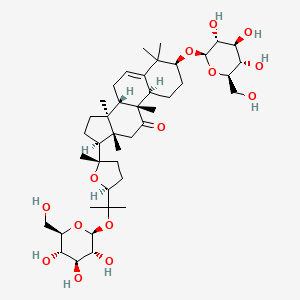

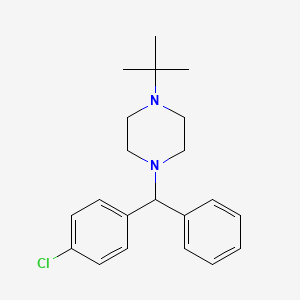
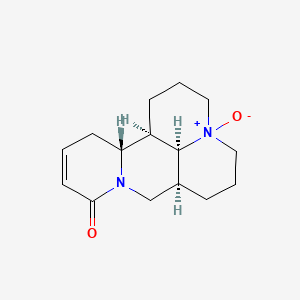
![1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine](/img/structure/B1203281.png)
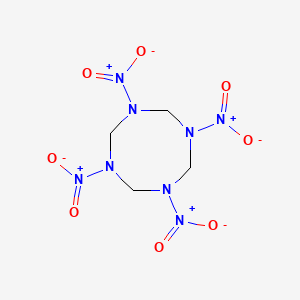
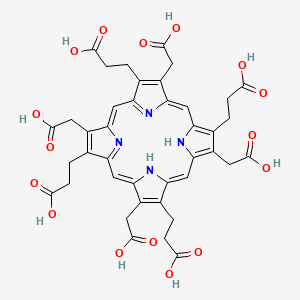
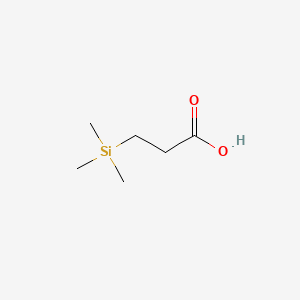
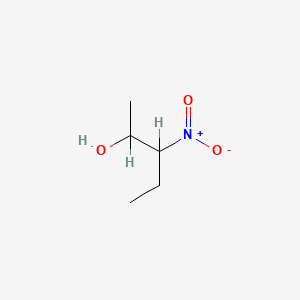
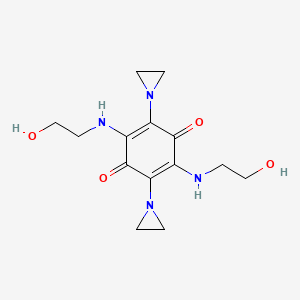
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/new.no-structure.jpg)
